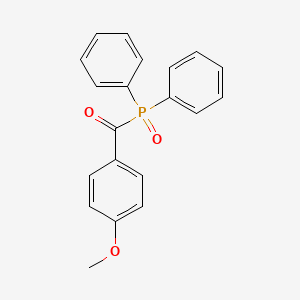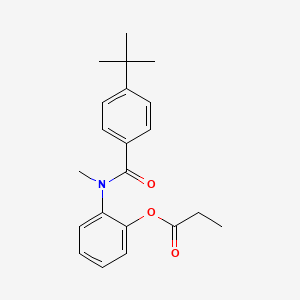![molecular formula C5H14Cl2Sn2 B14411683 Methylenebis[chloro(dimethyl)stannane] CAS No. 83135-39-1](/img/structure/B14411683.png)
Methylenebis[chloro(dimethyl)stannane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis[chloro(dimethyl)stannane] is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Methylenebis[chloro(dimethyl)stannane] is particularly notable for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylenebis[chloro(dimethyl)stannane] can be synthesized through the reaction of dimethyltin dichloride with formaldehyde. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2 (CH3)2SnCl2+CH2O→(CH3)2SnCH2Sn(CH3)2Cl2
Industrial Production Methods
Industrial production of Methylenebis[chloro(dimethyl)stannane] involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis[chloro(dimethyl)stannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atoms in Methylenebis[chloro(dimethyl)stannane] can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Methylenebis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Methylenebis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various biomolecules, influencing their function and activity. The pathways involved include coordination with proteins and enzymes, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyltin chloride
- Dimethyltin dichloride
- Tributyltin chloride
Uniqueness
Methylenebis[chloro(dimethyl)stannane] is unique due to its specific structure, which allows for distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
83135-39-1 |
|---|---|
Formule moléculaire |
C5H14Cl2Sn2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
chloro-[[chloro(dimethyl)stannyl]methyl]-dimethylstannane |
InChI |
InChI=1S/4CH3.CH2.2ClH.2Sn/h4*1H3;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
GWKLDTJQTQOZHC-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)(C[Sn](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


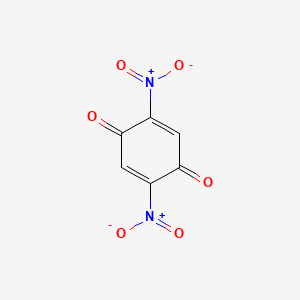
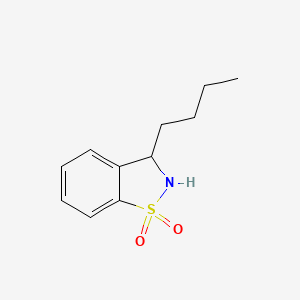
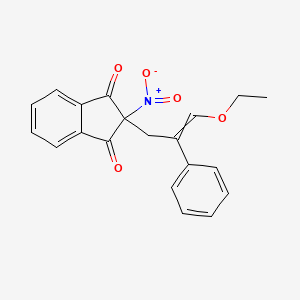
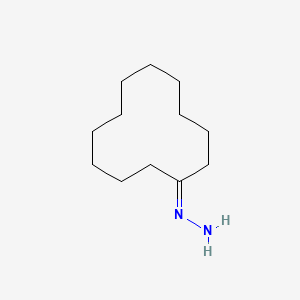
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
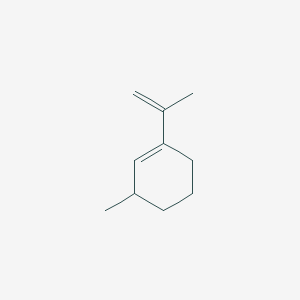
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
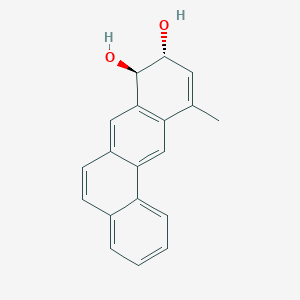
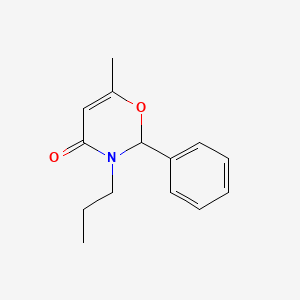
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)

